molecular formula C34H40Cl2N4O4 B1360187 Mesoporphyrin IX dihydrochloride CAS No. 68938-72-7

Mesoporphyrin IX dihydrochloride

Cat. No. B1360187
CAS RN: 68938-72-7
M. Wt: 639.6 g/mol
InChI Key: YUIUEEROGVTICN-UHFFFAOYSA-N
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Description

Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .

The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .


Molecular Structure Analysis

The molecular formula of Mesoporphyrin IX dihydrochloride is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .


Chemical Reactions Analysis

Mesoporphyrin IX dihydrochloride is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .


Physical And Chemical Properties Analysis

Mesoporphyrin IX dihydrochloride is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .

Scientific Research Applications

1. Synthesis for Drug Metabolism and Disposition Studies

Mesoporphyrin IX dihydrochloride (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).

2. Inhibition of Heme Synthesis

MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).

3. Interaction with Cellular Membranes

MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).

4. Cytotoxic Effects in Cancer Research

Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).

5. Fluorescence Spectroscopy in Protein Studies

MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).

6. Binding and Stabilization of DNA Structures

MPCl2's derivative, N-methyl mesoporphyrin IX, has been shown to selectively bind and stabilize certain DNA structures, particularly G-quadruplexes. This research is significant in understanding genomic stability and the roles of these DNA structures in various biological processes (Nicoludis et al., 2012).

Scientific Research Applications of Mesoporphyrin IX Dihydrochloride

1. Synthesis for Drug Metabolism and Disposition Studies

Mesoporphyrin IX dihydrochloride (MPCl2) plays a role in the synthesis of drug metabolism and disposition studies. In one study, [119mSn]-MPCl2, a form of MPCl2, was prepared for use in such studies. This form was synthesized with a high radiochemical yield and purity, showcasing MPCl2's importance in drug research and development (Denissen, 1990).

2. Inhibition of Heme Synthesis

MPCl2 has been used to study the inhibition of heme synthesis. For example, N-Methyl mesoporphyrin IX, a derivative of MPCl2, increased delta-aminolevulinic acid synthase activity and inhibited heme synthesis in Euglena gracilis, a microorganism. This demonstrates MPCl2’s role in understanding biochemical pathways in various organisms (Beale & Foley, 1982).

3. Interaction with Cellular Membranes

MPCl2's interaction with cellular membranes is a key area of study. Its binding ability and location in liposomes, which are simple models of cellular membranes, have been extensively researched. This research helps understand the action of porphyrins in cellular environments, particularly how they generate reactive oxygen species (ROS) (Veres et al., 2012).

4. Cytotoxic Effects in Cancer Research

Studies have also focused on the cytotoxic effects of MPCl2 when combined with light, particularly against leukemia cells. This research has implications for understanding and potentially treating certain types of cancer (Kessel & Kohn, 1980).

5. Fluorescence Spectroscopy in Protein Studies

MPCl2 has been utilized in high-resolution fluorescence spectroscopy to study proteins, such as cytochrome c peroxidase. The use of MPCl2 in such studies aids in understanding protein structures and their interactions (Vanderkooi et al., 1994).

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIUEEROGVTICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

493-90-3 (Parent)
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesoporphyrin IX dihydrochloride

CAS RN

68938-72-7
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesoporphyrin IX dihydrochloride
Reactant of Route 2
Mesoporphyrin IX dihydrochloride
Reactant of Route 3
Mesoporphyrin IX dihydrochloride
Reactant of Route 4
Mesoporphyrin IX dihydrochloride
Reactant of Route 5
Mesoporphyrin IX dihydrochloride
Reactant of Route 6
Mesoporphyrin IX dihydrochloride

Citations

For This Compound
96
Citations
JF Denissen - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
… [ 119mSn]-MPC12 was prepared in 60% radiochemical yield by metalation of the porphyrin nucleus of mesoporphyrin IX dihydrochloride with tin(II)-119m acetate. The product had a …
D Veres, B Böcskei-Antal, I Voszka, K Módos, G Csík… - Biophysical …, 2012 - cell.com
… Here we compare mesoporphyrin IX dimethyl ester (MPE) and its non esterified form, mesoporphyrin IX dihydrochloride (MPCl). Monocomponent small unilamellar vesicles formed of …
Number of citations: 0 www.cell.com
B Böcskei-Antal, B Nagy, SA Tóth, N Kósa, I Voszka… - Biophysical …, 2015 - cell.com
… determined the location of mesoporphyrin IX dimethyl ester (MPE) and its non-esterified form, mesoporphyrin IX dihydrochloride (MPCl) in small unilamellar vesicles (SUV) with …
Number of citations: 0 www.cell.com
B Bőcskei-Antal, Á Zolcsák, N Kósa, I Voszka, G Csík… - Scientific reports, 2019 - nature.com
… Earlier we compared the binding parameters and locations of mesoporphyrin IX dihydrochloride (MPCl) and mesoporphyrin IX dimethyl ester (MPE), in small unilamellar vesicles (SUV) …
Number of citations: 0 www.nature.com
D Veres, B Bőcskei-Antal, I Voszka… - The Journal of …, 2012 - ACS Publications
… Here we compare mesoporphyrin IX dimethyl ester (MPE) and its nonesterified form, mesoporphyrin IX dihydrochloride (MPCl). Monocomponent small unilamellar vesicles formed of …
Number of citations: 0 pubs.acs.org
U López-García, OA Castellanos… - Journal of The …, 2011 - iopscience.iop.org
… TiO 2 photoanodes were immersed in a 1.6 mM mesoporphyrin IX dihydrochloride (PIX) (Aldrich, 95%) solution in anhydrous ethanol (EtOH) (JT Baker) for sensitization by either …
Number of citations: 0 iopscience.iop.org
成島魁至, 平田修造 - 応用物理学会学術講演会講演予稿集第64 回 …, 2017 - jstage.jst.go.jp
… TED 長を顕微鏡で直接測定するために, D1 と蛍光色素 (Mesoporphyrin IX-dihydrochloride, FD1) をアルミナナノ粒子に吸着させ, HDP を作成した. HDP を用いることで D 分子の三重項励起子を…
Number of citations: 0 www.jstage.jst.go.jp
K IMAI, T AIMOTO, M SATO… - Chemical and …, 1990 - jstage.jst.go.jp
… Mesoporphyrin IX dihydrochloride (MP), mesoporphyrin IX dimethyl ester (MPMe), hematoporphyrin (HP), hemin (Type I, bovine crystalline) (Fe-PP) and cobalt protoporphyrin IX …
Number of citations: 0 www.jstage.jst.go.jp
YF Lu, SH Wu, C Wang, Y Liu, FG Huang… - Polymer …, 2023 - pubs.rsc.org
… In the absence of Cu(II) catalysts, mesoporphyrin IX dihydrochloride or methylamine can also catalyze PDS to produce low-molecular-weight and metal-free PPO (M n of 4.9 × 10 3 or …
Number of citations: 0 pubs.rsc.org
S Gomathinayagam… - JOURNAL OF …, 2011 - DR MN KHAN 54, NEAR POST …
Number of citations: 0

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